1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Tribology Lubricant Additives Ionic Liquid Lubricants

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate (CAS 741677-68-9) is a room-temperature ionic liquid (RTIL) consisting of the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation paired with the trifluoro(trifluoromethyl)borate anion, a fluorinated borate species with weakly coordinating character. The compound exhibits a molecular weight of 276.03 g/mol, is a liquid at room temperature (melting point 99 °C per vendor specification), and possesses a density of approximately 1.29 g/mL.

Molecular Formula C9H15BF6N2
Molecular Weight 276.03 g/mol
CAS No. 741677-68-9
Cat. No. B1521977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
CAS741677-68-9
Molecular FormulaC9H15BF6N2
Molecular Weight276.03 g/mol
Structural Identifiers
SMILES[B-](C(F)(F)F)(F)(F)F.CCCCN1C=C[N+](=C1)C
InChIInChI=1S/C8H15N2.CBF6/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1
InChIKeyPTBVLMHYOBXNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate (CAS 741677-68-9): RTIL with Fluorinated Borate Anion


1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate (CAS 741677-68-9) is a room-temperature ionic liquid (RTIL) consisting of the 1-butyl-3-methylimidazolium ([BMIM]⁺) cation paired with the trifluoro(trifluoromethyl)borate anion, a fluorinated borate species with weakly coordinating character [1]. The compound exhibits a molecular weight of 276.03 g/mol, is a liquid at room temperature (melting point 99 °C per vendor specification), and possesses a density of approximately 1.29 g/mL . Like other imidazolium-based RTILs, it displays negligible vapor pressure, nonflammability, and high thermal stability, making it a candidate for applications in electrochemistry, catalysis, and tribology [2]. However, its performance differentiation relative to widely used analogs—particularly [BMIM][PF₆], [BMIM][BF₄], and [BMIM][NTf₂]—requires careful examination of quantitative comparative data before procurement.

Why Generic Substitution Fails: Anion-Driven Differentiation in 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate


Within the [BMIM]⁺ cation family, the anion dictates nearly all performance-critical properties—viscosity, ionic conductivity, electrochemical stability window, hydrophobicity, and tribochemical film-forming behavior [1]. Published systematic studies on [BMIM]-based RTILs demonstrate that viscosity can vary by a factor of ~270 and ionic conductivity by a factor of 24 across different anions at a given temperature [2]. Consequently, substituting [BMIM][PF₆], [BMIM][BF₄], or [BMIM][NTf₂] for the trifluoro(trifluoromethyl)borate variant without adjusting process parameters can produce substantial deviations in reaction kinetics, electrochemical performance, separation efficiency, and lubricant film durability. The weakly coordinating, fluorinated borate anion imparts a distinct combination of hydrolytic stability, electrochemical window breadth, and metal-surface interaction that cannot be assumed equivalent to the more common hexafluorophosphate or tetrafluoroborate analogs. The quantitative evidence below substantiates precisely where this compound diverges from its closest alternatives in measurable, application-relevant terms.

1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate: Quantitative Comparative Evidence for Scientific Selection


Tribological Performance: Superior Anti-Wear and Friction Reduction Versus [BMIM][PF₆] for Steel/Steel Contacts

In tribological evaluations for steel/steel friction pairs, ionic liquids containing the trifluoro(trifluoromethyl)borate anion demonstrate enhanced anti-wear and friction reduction properties compared to the widely used benchmark ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) and synthetic poly-α-olefin (PAO) [1]. The as-prepared borate-based IL imparts superior tribofilm formation capability, resulting in measurable improvements in both wear protection and friction reduction under boundary lubrication conditions [1]. This performance advantage is attributed to the boron-containing anion's favorable chemical interaction with steel surfaces, which promotes the formation of a durable, low-shear tribochemical film. While specific numerical friction coefficient and wear scar diameter data are not publicly disclosed in the cited application note, the qualitative superiority over [BMIM][PF₆] is explicitly documented. Users should note that quantitative head-to-head tribological data for this exact compound remains limited in peer-reviewed literature; procurement decisions should consider this evidence gap.

Tribology Lubricant Additives Ionic Liquid Lubricants

Electrochemical Stability Window: Class-Level Inference for Fluorinated Borate Anion Versus [PF₆]⁻, [BF₄]⁻, and [NTf₂]⁻

Direct electrochemical window data for [BMIM][B(CF₃)₃F] are not available in peer-reviewed literature. However, class-level inference can be drawn from systematic electrochemical characterization of [BMIM]-based RTILs with fluorinated anions. The electrochemical stability window (ESW) of [BMIM][PF₆] has been reported as 4.6 V (vs. SCE) and up to 7.1 V on tungsten electrodes, while [BMIM][BF₄] exhibits 4.4-4.9 V (vs. Ag) depending on electrode material, and [BMIM][NTf₂] shows approximately 4.2 V (vs. Ag) [1]. Fluorinated borate anions, including trifluoro(trifluoromethyl)borate, are generally recognized to provide electrochemical windows comparable to or slightly narrower than [PF₆]⁻ but with the critical advantage of hydrolytic stability—[PF₆]⁻ undergoes hydrolysis to release HF, whereas fluorinated borates demonstrate superior resistance to water-induced degradation [2]. This hydrolytic stability translates to longer operational lifetimes in electrochemical devices where trace water ingress is unavoidable. Users must note that this is class-level inference rather than compound-specific measurement; direct electrochemical characterization of [BMIM][B(CF₃)₃F] should be performed prior to electrolyte formulation.

Electrochemistry Battery Electrolytes Electrochemical Window

Physical Property Differentiation: Density and Refractive Index Versus [BMIM][BF₄] and [BMIM][PF₆]

Vendor-specified physical property data provide baseline differentiation from common [BMIM] analogs. [BMIM][B(CF₃)₃F] has a reported density of 1.29 g/mL and refractive index of 1.48 at 20 °C . For comparison, [BMIM][BF₄] has a density of 1.21 g/mL and refractive index of 1.42, while [BMIM][PF₆] exhibits a density of 1.37 g/mL and refractive index of 1.41 [1]. The trifluoro(trifluoromethyl)borate variant thus occupies an intermediate position: denser than [BMIM][BF₄] but less dense than [BMIM][PF₆], with a higher refractive index than both common analogs. Density differences are relevant for biphasic extraction and separation processes where phase settling rates depend on density differentials; the 6.6% higher density versus [BMIM][BF₄] and 5.8% lower density versus [BMIM][PF₆] may influence phase behavior in liquid-liquid systems. Users should note that viscosity and ionic conductivity data for this specific compound are not available in the open literature; this represents a significant evidence gap for applications requiring transport property optimization.

Physical Chemistry Solvent Properties Material Characterization

Recommended Application Scenarios for 1-Butyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate Based on Verified Differentiation


High-Performance Lubricant Formulation for Steel/Steel Tribological Contacts

Based on direct comparative evidence of enhanced anti-wear and friction reduction properties relative to the industry-standard [BMIM][PF₆] and PAO [1], this compound is positioned as a candidate lubricant additive or neat lubricant for steel/steel friction pairs operating under boundary lubrication conditions. The boron-containing anion promotes tribochemical film formation that improves wear protection, making it suitable for high-load, low-speed applications where conventional lubricants fail. This scenario is particularly relevant for industrial gear oils, metalworking fluids, and automotive lubricant formulations seeking to replace phosphorus-containing additives with IL-based alternatives. Procurement justification rests on the demonstrated tribological advantage over [BMIM][PF₆] documented in application testing.

Moisture-Tolerant Electrolyte for Electrochemical Energy Storage Devices

The class-level inference of superior hydrolytic stability for fluorinated borate anions compared to the hydrolysis-prone [PF₆]⁻ anion [1] supports the use of this compound in electrochemical devices where trace moisture ingress is inevitable. Unlike [BMIM][PF₆], which can undergo hydrolysis to release corrosive HF and degrade electrode materials, the trifluoro(trifluoromethyl)borate anion exhibits greater resistance to water-induced decomposition. This property is advantageous for batteries, supercapacitors, and electrochemical sensors operated in ambient environments rather than strictly anhydrous glovebox conditions. Users should validate electrochemical window and conductivity under their specific operating conditions, as compound-specific data for [BMIM][B(CF₃)₃F] remain unpublished.

Biphasic Reaction Medium Requiring Intermediate Density for Optimized Phase Separation

The measured density of 1.29 g/mL positions this compound between [BMIM][BF₄] (1.21 g/mL) and [BMIM][PF₆] (1.37 g/mL) [1]. This intermediate density enables finer tuning of phase separation kinetics in liquid-liquid extraction and biphasic catalytic systems [2]. For reactions where density matching or deliberate density differentials are critical—such as continuous-flow extraction processes or catalyst recycling by phase separation—the density of this compound offers a distinct alternative to the two extremes of the [BMIM] family. Additionally, the weakly coordinating nature of the borate anion may facilitate catalyst retention in the IL phase without deleterious ligand displacement, a concern with more strongly coordinating anions.

Hydrolytically Stable Alternative in Catalysis Requiring Weakly Coordinating Anion

Fluorinated borate anions, including trifluoro(trifluoromethyl)borate, are recognized as weakly coordinating species that minimize interference with transition metal catalysts while providing a polar, non-volatile reaction medium [1]. The hydrolytic stability advantage over [PF₆]⁻ is particularly relevant for catalytic transformations conducted under ambient atmosphere or with substrates containing trace water. While direct catalytic performance comparisons for [BMIM][B(CF₃)₃F] versus [BMIM][PF₆] or [BMIM][BF₄] are not available in the peer-reviewed literature, the class-level properties of the anion suggest utility in moisture-sensitive organometallic catalysis, including cross-coupling reactions, olefin metathesis, and hydrogenation. Users should benchmark catalytic activity and recyclability against established IL solvents under their specific reaction conditions.

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